molecular formula C7H5F2I B3059720 1,3-Difluoro-5-iodo-2-methylbenzene CAS No. 1208074-97-8

1,3-Difluoro-5-iodo-2-methylbenzene

Cat. No.: B3059720
CAS No.: 1208074-97-8
M. Wt: 254.02
InChI Key: VTEIBFNEDCDZBL-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-iodo-2-methylbenzene is an organic compound with the molecular formula C7H5F2I It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are replaced by fluorine, iodine, and a methyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-5-iodo-2-methylbenzene typically involves the halogenation of a suitable precursor. One common method is the iodination of 1,3-difluoro-2-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available precursors. The process includes halogenation, purification, and isolation steps to obtain the final product with high purity. The specific conditions and reagents used can vary depending on the scale of production and desired yield.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-5-iodo-2-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions involving this compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1,3-difluoro-5-azido-2-methylbenzene, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1,3-Difluoro-5-iodo-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-5-iodo-2-methylbenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of fluorine and iodine atoms, which can affect the electron density and steric properties of the molecule. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through various pathways.

Comparison with Similar Compounds

1,3-Difluoro-5-iodo-2-methylbenzene can be compared with other halogenated benzene derivatives, such as:

  • 1,3-Difluoro-2-iodobenzene
  • 1,3-Difluoro-4-iodobenzene
  • 1,3-Difluoro-5-bromo-2-methylbenzene

These compounds share similar structural features but differ in the position and type of halogen substituents. The presence of different halogens can influence the reactivity and properties of the compounds, making each unique in its applications and behavior in chemical reactions.

Properties

IUPAC Name

1,3-difluoro-5-iodo-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2I/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEIBFNEDCDZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679272
Record name 1,3-Difluoro-5-iodo-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208074-97-8
Record name 1,3-Difluoro-5-iodo-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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